molecular formula C6H5FSe B14276151 Benzeneselenenyl fluoride CAS No. 129803-02-7

Benzeneselenenyl fluoride

Cat. No.: B14276151
CAS No.: 129803-02-7
M. Wt: 175.07 g/mol
InChI Key: SFLZAGHDDSMQPE-UHFFFAOYSA-N
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Description

Benzeneselenenyl fluoride is an organoselenium fluoride reagent of interest in synthetic organic chemistry. Compounds containing selenium-fluorine bonds are typically investigated as electrophilic fluorinating or selenenylating agents. They can participate in key transformations such as the selenofluorination of olefins, introducing both fluorine and selenium functionalities into molecular frameworks in a single step. These reactions are valuable for constructing complex, fluorinated organic molecules. Researchers utilize this reagent to explore new pathways in fluorine chemistry and to synthesize potential intermediates for pharmaceutical and materials science applications. Handling requires appropriate safety precautions as it is a reactive chemical species. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

129803-02-7

Molecular Formula

C6H5FSe

Molecular Weight

175.07 g/mol

IUPAC Name

phenyl selenohypofluorite

InChI

InChI=1S/C6H5FSe/c7-8-6-4-2-1-3-5-6/h1-5H

InChI Key

SFLZAGHDDSMQPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]F

Origin of Product

United States

Methodologies for the Generation and Spectroscopic Characterization of Benzeneselenenyl Fluoride Equivalents

In Situ Generation Strategies for Benzeneselenenyl Fluoride (B91410) Equivalents

The transient nature of benzeneselenenyl fluoride necessitates its preparation immediately prior to or during its intended reaction. Several strategies, both chemical and electrochemical, have been devised to produce this reactive species on demand.

Chemical Precursor Combinations

A common and effective approach to generating PhSeF equivalents involves the reaction of a selenium-containing electrophile with a suitable fluoride source.

The reaction between benzeneselenenyl halides (bromide or chloride) and silver(I) fluoride represents a foundational method for the in situ generation of this compound. thieme-connect.dethieme-connect.deoup.com This method has been successfully applied to the fluoroselenenylation of both alkenes and alkynes. researchgate.netoup.com The reaction is typically carried out in a solvent like dichloromethane (B109758). oup.com

One notable enhancement to this procedure is the use of ultrasound irradiation. researchgate.netoup.comresearchgate.net Irradiating a suspension of finely powdered silver(I) fluoride and benzeneselenenyl bromide in dry dichloromethane has been shown to facilitate the formation of the PhSeF equivalent. oup.com This is evidenced by the formation of a pale yellow precipitate (silver bromide) and a change in the color of the solution. oup.com Although attempts to isolate the this compound have been unsuccessful due to its reactivity, the in situ generated reagent readily participates in subsequent electrophilic addition reactions. oup.com For instance, the addition of this reagent to alkynes has been shown to produce 2-fluoro-1-alkenyl phenyl selenides in moderate yields. oup.com

ReactantsConditionsApplicationProduct ClassRef.
Benzeneselenenyl bromide, Silver(I) fluorideDichloromethane, UltrasoundFluoroselenenylation of alkynes2-Fluoro-1-alkenyl phenyl selenides oup.comresearchgate.net
Benzeneselenenyl bromide, Silver(I) fluorideDichloromethane, UltrasoundFluoroselenenylation of alkenes2-Fluoroalkyl selenides oup.comresearchgate.net
Benzeneselenenyl chloride, Silver(I) fluorideDichloromethane or TolueneGeneral PhSeF generationThis compound researchgate.net

A powerful method for generating a this compound equivalent involves the reaction of diphenyl diselenide with xenon difluoride (XeF₂). thieme-connect.comacs.orgresearchgate.net Xenon difluoride is a potent fluorinating agent that reacts with diphenyl diselenide to form the highly reactive PhSeF intermediate. chemrevlett.comwikipedia.org This reaction can be vigorous, sometimes occurring violently even at low temperatures like -20°C, and is often accompanied by gas evolution. chemrevlett.com

The reaction is typically performed in dichloromethane. researchgate.netchemrevlett.com Research has indicated that the yields of subsequent fluoroselenenylation reactions can be significantly improved when conducted at higher concentrations of the selenium reagent. researchgate.net This suggests that the reactive PhSeF intermediate may be stabilized through association at higher concentrations. researchgate.net This combination of reagents has been effectively used for the phenylselenofluorination of various alkenes. chemrevlett.com

ReactantsConditionsObservationsApplicationRef.
Diphenyl diselenide, Xenon difluorideDichloromethane, -20°CViolent reaction, gas evolutionPhenylselenofluorination of alkenes chemrevlett.com
Diphenyl diselenide, Xenon difluorideDichloromethaneIncreased yield at higher concentrationsFluoroselenenylation of electron-deficient alkenes researchgate.net

An alternative to using diphenyl diselenide is the reaction of xenon difluoride with more reactive phenylselenotrialkylsilanes. researchgate.netthieme-connect.com This method also serves to generate a this compound equivalent in situ. thieme-connect.com The increased reactivity of the silicon-containing precursor can be advantageous in certain synthetic contexts. thieme-connect.com This approach has been applied to the fluoroselenenylation of various acetylenes, yielding vicinal (E)-fluoroalkenyl selenides. thieme-connect.com The regiochemistry of the addition is noted to be highly dependent on the steric bulk of the substituents on the acetylene. thieme-connect.com

A versatile method for generating the this compound equivalent involves the combination of N-(phenylselanyl)phthalimide with an amine-hydrogen fluoride reagent, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or pyridine-hydrogen fluoride. thieme-connect.dechemrevlett.comacsgcipr.org N-(phenylselanyl)phthalimide serves as a stable and easily handled source of the electrophilic selenium species. thieme-connect.de

This one-pot reaction has been successfully employed for the electrophilic anti-addition of the elements of this compound to disubstituted alkynes. researchgate.net The use of amine-hydrogen fluoride complexes offers a more convenient and often safer alternative to handling anhydrous hydrogen fluoride. acsgcipr.org

Selenium SourceFluoride SourceApplicationOutcomeRef.
N-(Phenylselanyl)phthalimideTriethylamine tris-hydrofluorideFluoroselenenylation of disubstituted alkynesanti-addition products researchgate.net
N-(Phenylselanyl)phthalimidePyridine-HFGeneral fluoroselenenylationβ-fluoro selenoethers thieme-connect.dechemrevlett.com

Electrochemical Methods for Reactive this compound Equivalent Formation

Electrochemical synthesis provides an alternative and powerful route to generate the this compound equivalent. chemrevlett.com This method typically involves the anodic oxidation of diphenyl diselenide in the presence of a fluoride source like triethylamine trihydrofluoride (Et₃N·3HF). chemrevlett.com

The procedure is often carried out in a divided cell with platinum foil electrodes under constant current conditions. chemrevlett.com The initial step is the electrolytic fluorination of diphenyl diselenide, which forms the highly reactive PhSeF intermediate. chemrevlett.com This species then readily adds to alkenes or alkynes present in the reaction mixture to yield the corresponding β-fluoro selenoethers. chemrevlett.com A key advantage of this method is the potential to recycle the selenenylating reagent. chemrevlett.com The initially formed fluoroselenides can be further oxidized to corresponding allylfluorides, regenerating the selenium precursor in the process. chemrevlett.com

ReactantsElectrolyte/Fluoride SourceCell TypeApplicationRef.
Diphenyl diselenide, AlkenesEt₃N·3HFDivided cell, Pt electrodesPhenylselenofluorination chemrevlett.com
Diphenyl diselenide, AlkynesEt₃N·3HFDivided cell, Pt electrodesPhenylselenofluorination chemrevlett.com

Influence of Ultrasound Irradiation on In Situ Generation Efficiency

The in situ generation of this compound equivalents can be significantly enhanced through the use of ultrasound irradiation. This technique has been shown to be effective in the reaction of benzeneselenenyl bromide with silver(I) fluoride in dichloromethane. researchgate.netomu.ac.jpresearchgate.netomu.ac.jpoup.comoup.comresearchgate.netresearchgate.net The application of ultrasound promotes the reaction, leading to the formation of the this compound equivalent, which can then be used to treat alkenes and internal alkynes. researchgate.netomu.ac.jpresearchgate.netomu.ac.jpoup.comoup.com This process yields 2-fluoroalkyl selenides and 2-fluoro-1-alkenyl phenyl selenides, respectively, in respectable yields. researchgate.netoup.comoup.com

The use of ultrasonic cleaners facilitates this process, which is typically conducted at low temperatures (5-10 °C) under a nitrogen atmosphere. oup.com This method provides a simple and safe route for the fluorination of carbon-carbon double and triple bonds. oup.comoup.com The reaction is believed to proceed via a stereospecific trans-addition, a common mechanism for reactions involving electrophilic selenium reagents. oup.com

Table 1. Ultrasound-Assisted Synthesis of 2-Fluoroalkyl Selenides
Alkene SubstrateProductYield (%)Reference
Styrene2-Fluoro-1-phenylethyl phenyl selenide (B1212193)75 oup.com
Cyclohexene1-Fluoro-2-(phenylseleno)cyclohexane80 oup.com
1-Octene2-Fluoro-1-(phenylseleno)octane65 oup.com

Spectroscopic Probes for Characterization of Reactive Species and Intermediates

Due to the reactive and often unstable nature of this compound and its reaction intermediates, a variety of spectroscopic and analytical techniques are employed to elucidate their structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying organoselenium compounds. organicchemistrydata.org Specifically, ¹⁹F and ⁷⁷Se NMR are invaluable for the detection and characterization of species like this compound. researchgate.netresearchgate.net Low-temperature NMR studies have enabled the direct observation of this compound and related intermediates. researchgate.net

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive and provides a wide chemical shift range, which minimizes the likelihood of signal overlap. magritek.com This makes it an ideal probe for monitoring the formation and consumption of fluorine-containing species in real-time. magritek.com For instance, in the reaction of this compound with alkynes, the ¹⁹F NMR spectrum of the resulting (E)-2-fluoro-1-alkenyl phenyl selenide shows characteristic multiplets. oup.com The chemical shifts are typically reported relative to an internal standard like trichlorofluoromethane (B166822) (CFCl₃). oup.comoup.com

⁷⁷Se NMR: With a natural abundance of 7.7%, ⁷⁷Se NMR is a key technique for elucidating the structure of selenium-containing compounds. researchgate.net The chemical shift of the ⁷⁷Se nucleus is sensitive to its chemical environment, providing insights into bonding and structure. researchgate.net ⁷⁷Se NMR has been used to confirm the formation of fluoroselenenylated products. oup.comoup.com For example, the ⁷⁷Se NMR spectrum of (E)-5-fluoro-4-phenylseleno-4-octene shows a signal at δ 336.7 ppm relative to dimethyl selenide. oup.com

Table 2. NMR Spectroscopic Data for a Representative Fluoroselenenylated Product: (E)-5-fluoro-4-phenylseleno-4-octene
NucleusChemical Shift (δ) / ppmReference
¹⁹F-92.1 (m) oup.com
⁷⁷Se336.7 oup.com

X-ray crystallography provides definitive proof of the molecular structure of stable crystalline derivatives. wikipedia.orglibretexts.org While this compound itself is too unstable for direct crystallographic analysis, the structure of its stable adducts can be determined. This technique allows for the precise measurement of bond lengths, bond angles, and stereochemistry, confirming the outcome of fluoroselenenylation reactions. researchgate.netnih.gov For example, the X-ray single crystal structure analysis of (E)-1-fluoro-2-phenylselenocycloundecene has confirmed the trans-addition of the "PhSe-F" equivalent to cycloundecyne (B1218371). researchgate.net This analytical method has been crucial in confirming the structures of various organofluorine and organoselenium compounds. researchgate.netnih.govmdpi.com

Computational methods, particularly density functional theory (DFT), are employed to investigate the electronic structure and reactivity of transient species like this compound. datapdf.comresearchgate.net These theoretical calculations provide insights into the geometries, stabilities, and reaction mechanisms that may be difficult to obtain experimentally. researchgate.net DFT calculations can be used to predict NMR chemical shifts, which can then be compared with experimental data to support structural assignments. datapdf.com Furthermore, computational studies can elucidate the nature of intermediates, such as selenirenium ions, which are proposed to be involved in the fluoroselenenylation of alkenes and alkynes. researchgate.netscholaris.ca These theoretical approaches are valuable for understanding the steric and electronic effects that govern the regiochemistry of these reactions. scholaris.ca

Reactivity and Synthetic Transformations Mediated by Benzeneselenenyl Fluoride

Electrophilic Fluoroselenenylation of Unsaturated Carbon-Carbon Bonds

The high electron density of the π-bond in alkenes and alkynes makes them susceptible to attack by electrophiles. tutorchase.com Benzeneselenenyl fluoride (B91410), often generated in situ from precursors like diphenyl diselenide and xenon difluoride or from benzeneselenenyl bromide and silver(I) fluoride, acts as a source of an electrophilic selenium species ("PhSe+"). researchgate.netoup.comoup.com This initiates a cascade that culminates in the formation of a new C-Se and a new C-F bond.

The addition of benzeneselenenyl fluoride to alkenes is a cornerstone transformation, providing a direct route to β-fluoroalkyl phenyl selenides. These products are valuable synthetic intermediates, for instance, they can be converted into allylic fluorides. thieme-connect.de The reaction's utility is enhanced by the predictable control over both the placement of the new functional groups and their relative spatial orientation.

The regioselectivity of the fluoroselenenylation of unsymmetrical alkenes is predominantly governed by Markovnikov's rule. oup.comnih.gov This principle dictates that the electrophilic selenium atom adds to the less substituted carbon of the double bond, while the nucleophilic fluoride ion adds to the more substituted carbon. masterorganicchemistry.comleah4sci.commsu.edu

This outcome is rationalized by the reaction mechanism, which involves the formation of a cyclic seleniranium ion intermediate. nih.gov This three-membered ring bears a positive charge, which is distributed across the selenium and the two carbon atoms. The subsequent nucleophilic attack by the fluoride ion occurs at the carbon atom that is better able to stabilize a positive charge, which is typically the more substituted carbon. libretexts.org For example, the reaction with terminal alkenes yields the Markovnikov adduct as the major regioisomer. oup.com While Markovnikov addition is the general trend, anti-Markovnikov selectivity can occur in specific cases, such as when the more substituted carbon is exceptionally sterically hindered. nih.gov

Table 1: Regioselectivity in the Fluoroselenenylation of Representative Alkenes

Alkene Substrate Reagent System Major Product Type Reference
1-Octene PhSeBr / AgF Markovnikov oup.com
Styrene PhSeBr / AgF Markovnikov oup.com
(E)-4-Octene PhSeBr / AgF Not Applicable (Symmetrical) oup.com
1-Methylcyclohexene (PhSe)₂ / XeF₂ Markovnikov nih.gov

A defining characteristic of the electrophilic fluoroselenenylation of alkenes is its high degree of stereoselectivity, proceeding via an anti-addition mechanism. researchgate.netnih.gov This means that the phenylseleno group and the fluorine atom add to opposite faces of the original double bond.

The stereochemical outcome is a direct consequence of the reaction mechanism. libretexts.org The electrophilic selenium species initially forms a bridged seleniranium ion on one face of the planar alkene. youtube.com This intermediate shields that face from further attack. Consequently, the fluoride nucleophile must approach from the opposite face to open the three-membered ring. libretexts.orglibretexts.org This backside attack, analogous to an Sₙ2 reaction, dictates the anti relationship between the two newly introduced groups in the final product. libretexts.org For example, the reaction with norbornene, a rigid bicyclic alkene, results in the formation of products corresponding to a clean trans-addition. researchgate.net This stereospecificity is a powerful tool in synthesis, allowing for the predictable generation of specific stereoisomers.

The fluoroselenenylation reaction demonstrates a broad substrate scope and good tolerance for a variety of functional groups, enhancing its synthetic utility. chemrevlett.com The reaction is effective for a wide range of alkene structures, including:

Terminal alkenes oup.comchemrevlett.com

1,2-disubstituted acyclic and cyclic alkenes researchgate.netchemrevlett.com

1,1-disubstituted alkenes chemrevlett.com

Exocyclic alkenes chemrxiv.org

Furthermore, the reaction conditions are compatible with numerous functional groups, which remain intact during the transformation. Tolerated groups include esters, ketones, nitriles, carboxylic acids, and protected amines (e.g., Cbz-protected). chemrxiv.org This compatibility obviates the need for extensive protecting group strategies when synthesizing complex molecules. The reaction has been shown to proceed smoothly with electron-deficient alkenes, such as α,β-unsaturated esters and phosphonates, particularly using electrochemical methods to generate the this compound equivalent. researchgate.netresearchgate.net

Table 2: Examples of Functional Group Tolerance in Alkene Fluoroselenenylation

Alkene Substrate Containing Functional Group Reagent System Result Reference
Methylenecyclohexane with ester group F₅-PIDA / Et₃N·3HF / Py·9HF Tolerated, good yield chemrxiv.org
Alkene with cyano group F₅-PIDA / Et₃N·3HF / Py·9HF Tolerated, good yield chemrxiv.org
Alkene with ketone group F₅-PIDA / Et₃N·3HF / Py·9HF Tolerated, good yield chemrxiv.org
α,β-Unsaturated ester (PhSe)₂ / XeF₂ Reaction proceeds smoothly researchgate.netresearchgate.net
α,β-Unsaturated carboxylic acid Anodic oxidation of (PhSe)₂ Product obtained efficiently researchgate.net

This compound also undergoes addition reactions with carbon-carbon triple bonds, providing a direct pathway to synthesize 2-fluoro-1-alkenyl phenyl selenides. oup.com This transformation extends the utility of fluoroselenenylation to the synthesis of functionalized and stereodefined alkenes.

The addition of this compound to alkynes exhibits high levels of regio- and stereocontrol. The reaction with internal alkynes proceeds exclusively via an anti-addition mechanism, resulting in the formation of (E)-2-fluoro-1-alkenyl phenyl selenides. oup.comnih.gov This stereospecificity is analogous to that observed with alkenes and is attributed to the formation of a bridged selenirenium ion intermediate, which is subsequently opened by a backside attack of the fluoride ion.

In the case of unsymmetrical alkynes, the addition is highly regioselective, following a Markovnikov-type pattern. researchgate.net The fluoride atom adds to the more substituted carbon of the triple bond. This regiochemical preference is consistent with the development of more positive character at the more substituted carbon in the selenirenium ion intermediate. The reaction has been successfully applied to various internal alkynes, affording the corresponding vinyl fluorides in moderate yields. oup.comkisti.re.kr

Table 3: Fluoroselenenylation of Internal Alkynes with PhSeBr/AgF

Alkyne Substrate Product Stereochemistry Isolated Yield (%) Reference
4-Octyne (E)-isomer 41 oup.com
5-Decyne (E)-isomer 46 oup.com
1-Phenyl-1-propyne (E)-isomer 30 oup.com
Diphenylacetylene (E)-isomer 59 oup.com

Addition Reactions to Alkynes

Influence of Steric Effects on Regioselectivity in Alkyne Additions

The addition of this compound to unsymmetrical alkynes is a process where regioselectivity is significantly influenced by steric factors. In the addition to terminal alkynes, the larger phenylseleno group preferentially adds to the less sterically hindered terminal carbon atom, while the smaller fluorine atom adds to the internal carbon. This regioselectivity is driven by the minimization of steric repulsion in the transition state of the addition reaction. rsc.orgbeilstein-journals.org

For internal alkynes with substituents of differing steric bulk, the phenylseleno group also tends to add to the less sterically encumbered carbon atom of the triple bond. beilstein-journals.org The interplay of steric and electronic effects ultimately dictates the final regiochemical outcome of the addition. beilstein-journals.orgchemrxiv.org However, steric hindrance is often the dominant factor in determining the regioselectivity of the fluoroselenenylation of alkynes. rsc.orgbeilstein-journals.org

Formation of (E)-2-Fluoro-1-alkenyl Phenyl Selenides

The reaction of this compound with internal alkynes consistently leads to the formation of (E)-2-fluoro-1-alkenyl phenyl selenides. researchgate.netoup.com This transformation is highly stereospecific, proceeding via an anti-addition mechanism. The in situ generation of this compound, often from the reaction of benzeneselenenyl bromide with silver(I) fluoride, provides a reactive electrophilic species that adds across the carbon-carbon triple bond. researchgate.netoup.com The reaction typically affords moderate yields of the desired (E)-isomers. oup.comkisti.re.kr

The exclusive formation of the E-isomer is a key feature of this reaction, making it a valuable method for the stereoselective synthesis of fluorinated vinyl selenides. oup.com These products can serve as versatile intermediates for further synthetic manipulations. oup.com

Table 1: Synthesis of (E)-2-Fluoro-1-alkenyl Phenyl Selenides from Internal Alkynes

Alkyne SubstrateProductYield (%)Reference
4-Octyne(E)-5-Fluoro-4-phenylseleno-4-octene55 oup.com
5-Decyne(E)-6-Fluoro-5-phenylseleno-5-decene52 oup.com
Diphenylacetylene(E)-1-Fluoro-2-phenyl-1-phenylseleno-2-phenylethene48 oup.com

Post-Functionalization Strategies of this compound Adducts

The adducts resulting from the reaction of this compound with alkenes and alkynes are valuable intermediates that can undergo a range of subsequent transformations. These post-functionalization strategies significantly enhance the synthetic utility of the initial fluoroselenenylation reaction.

Oxidative Elimination Reactions for Conversion to Allylic and Vinylic Fluorides

The phenylseleno group in the adducts can be readily oxidized, typically with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to form a selenoxide. cuni.cz This selenoxide intermediate undergoes a spontaneous syn-elimination reaction to introduce a carbon-carbon double bond, leading to the formation of allylic or vinylic fluorides. researchgate.netthieme-connect.de This two-step sequence, fluoroselenenylation followed by oxidative elimination, provides an effective method for the synthesis of these important classes of fluorinated compounds. cuni.czthieme-connect.de The conversion of the fluoroselenenylation products to vinylic fluorides can also be achieved in the presence of a suitable base. researchgate.net

Nucleophilic Substitution Reactions of Phenylseleno Groups

The phenylseleno group in the adducts can be replaced by various nucleophiles. researchgate.net This substitution allows for the introduction of a wide range of functional groups at the carbon atom originally bearing the selenium moiety. The reaction likely proceeds through the formation of a selenonium salt intermediate, which is then susceptible to nucleophilic attack. This strategy provides access to a diverse array of difunctionalized products from a common fluoroselenenylated precursor.

This compound in Complex Organic Transformations

The unique reactivity of this compound extends to its application in more complex synthetic strategies, including the mediation of cyclization reactions.

Organoselenium-Mediated Cyclization Reactions

This compound can act as an electrophilic trigger for cyclization reactions of unsaturated substrates containing an appropriately positioned internal nucleophile. researchgate.netscholaris.ca In these reactions, the initial electrophilic attack of the phenylseleno group on the double or triple bond generates a cationic intermediate, which is then trapped by the internal nucleophile to form a cyclic structure. This process, often referred to as cyclofunctionalization, allows for the stereocontrolled synthesis of various heterocyclic and carbocyclic systems. scholaris.cabeilstein-journals.org The resulting cyclic product contains a phenylseleno group that can be further manipulated, adding to the synthetic versatility of this methodology. researchgate.net

Asymmetric Synthesis Applications through Chiral Electrophilic Selenylation

The development of asymmetric methodologies for carbon-selenium bond formation is a significant area of research in organic synthesis, aiming to produce enantiomerically enriched organoselenium compounds. These chiral molecules can serve as valuable intermediates for the synthesis of complex natural products and pharmaceuticals. While various chiral selenium reagents and catalytic systems have been explored for asymmetric selenylation reactions, the application of this compound (PhSeF) in this context presents unique opportunities and challenges.

The electrophilic nature of the selenium atom in this compound makes it a potent reagent for addition reactions to carbon-carbon double bonds and other nucleophilic substrates. The incorporation of a fluorine atom modulates the reactivity of the selenium electrophile. In the realm of asymmetric synthesis, the goal is to control the stereochemical outcome of these additions, leading to the preferential formation of one enantiomer or diastereomer. This is typically achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

Despite the potential of this compound as an electrophilic selenium source, detailed research findings on its direct application in asymmetric synthesis mediated by chiral catalysts or auxiliaries are not extensively documented in the currently available scientific literature. Challenges in this area may include the high reactivity of the reagent, which can lead to non-selective background reactions, and the difficulty in achieving efficient stereochemical control. The development of catalytic systems that can effectively coordinate with this compound and a substrate to create a chiral environment for the reaction remains an area for further investigation.

Hypothetically, two main strategies could be envisioned for the asymmetric electrophilic selenylation using this compound:

Chiral Catalyst-Controlled Reactions: This approach would involve the use of a chiral Lewis acid or Lewis base to activate either the this compound or the substrate, creating a chiral pocket wherein the selenylation occurs with high stereoselectivity. The catalyst would need to be carefully designed to interact non-covalently with the reactants and control the facial selectivity of the attack.

Chiral Auxiliary-Controlled Reactions: In this strategy, the substrate would be covalently modified with a chiral auxiliary. This auxiliary would direct the incoming this compound to a specific face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

While these strategies are well-established in other areas of asymmetric synthesis, their successful implementation with this compound for chiral electrophilic selenylation requires further dedicated research to establish protocols and demonstrate their synthetic utility. The table below illustrates a hypothetical scenario for a chiral catalyst-controlled fluoroselenylation of a generic alkene, which would be the goal of such research.

Hypothetical Data for Asymmetric Fluoroselenylation

EntrySubstrate (Alkene)Chiral CatalystSolventYield (%)Enantiomeric Excess (ee, %)
1StyreneChiral Lewis Acid ACH₂Cl₂--
2(E)-StilbeneChiral Lewis Acid BToluene--
31-OcteneChiral Lewis Base CTHF--

Data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this transformation is not currently available in the searched literature.

Future research in this field would be invaluable for expanding the toolkit of asymmetric synthesis and providing new pathways to valuable chiral organoselenium and organofluorine compounds.

Mechanistic Investigations of Benzeneselenenyl Fluoride Reactivity

Role of the Seleniranium Ion Intermediate in Electrophilic Additions

The electrophilic addition of benzeneselenenyl fluoride (B91410) to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, proceeds through a critical cyclic intermediate known as the seleniranium ion. scholaris.cacore.ac.uk The reaction is initiated by the coordination of the electrophilic selenium atom to the π-system of the alkene, leading to the formation of this three-membered ring. semanticscholar.org This bridged cation is a highly reactive species. semanticscholar.org

The formation of the seleniranium ion is a key feature of electrophilic additions involving selenenyl halides and pseudohalides. scholaris.ca Once formed, this intermediate does not persist; it is promptly attacked by a nucleophile. In the context of fluoroselenenylation, the fluoride ion acts as the nucleophile. The subsequent nucleophilic attack occurs at one of the carbon atoms of the three-membered ring, leading to the opening of the ring and the formation of the final β-fluoroalkyl phenyl selenide (B1212193) product. This ring-opening is typically an SN2-like process, which has significant stereochemical implications for the final product. scholaris.ca The existence of this intermediate is supported by numerous experimental and computational studies and is analogous to the well-established halonium, mercurinium, and sulfonium (B1226848) ion intermediates in similar electrophilic additions. core.ac.ukchemrevlett.com

Analysis of Kinetic and Thermodynamic Control in Reaction Pathways

The concepts of kinetic and thermodynamic control are fundamental to understanding product distributions in reactions where multiple pathways are possible. libretexts.org A kinetically controlled reaction yields the product that is formed fastest, meaning it has the lowest activation energy. pressbooks.pub In contrast, a thermodynamically controlled reaction, typically favored at higher temperatures where reactions become reversible, yields the most stable product. libretexts.orgpressbooks.pub

In the context of reactions involving benzeneselenenyl derivatives, the product distribution can be influenced by these principles. For instance, in the addition of benzeneselenenyl chloride to 3,4-dihydro-2H-pyran, the reaction is under kinetic control at 25 °C, yielding a mixture of trans (65%) and cis (35%) Markownikoff adducts. researchgate.net This reaction was found to be reversible, with the adducts reacting further with benzeneselenenyl chloride. researchgate.net However, in this specific case, there was no evidence for the formation of the alternative regioisomer (3-chloro-2-phenylselenotetrahydropyran) under either kinetic or thermodynamic control, suggesting a strong inherent preference for one mode of addition. researchgate.net Similarly, in the cyclofunctionalization of certain unsaturated acids with benzeneselenenyl chloride, the same products were obtained regardless of whether the reaction was performed under kinetic or thermodynamic control. researchgate.net These examples indicate that while the principles of kinetic and thermodynamic control are applicable, the significant energy differences between possible intermediates and transition states in many organoselenium additions can lead to the formation of a single regioisomer under both conditions.

Factors Governing Regioselectivity: Electronic and Steric Influences

Regioselectivity in the addition of benzeneselenenyl fluoride to unsymmetrical alkenes and alkynes is dictated by a combination of electronic and steric factors. scispace.comresearchgate.net These factors influence which carbon atom of the double or triple bond is attacked by the electrophilic selenium and which is subsequently attacked by the fluoride ion.

Electronic Effects: The addition generally follows Markovnikov's rule, where the electrophilic selenium atom adds to the less substituted carbon, and the nucleophilic fluoride adds to the more substituted carbon. This preference is attributed to the development of partial positive charge on the more substituted carbon atom in the transition state leading to, and in the resulting seleniranium ion intermediate itself. This charge is better stabilized by hyperconjugation or resonance from the attached alkyl or aryl groups. researchgate.net

Steric Effects: Steric hindrance plays a significant role, particularly with bulky substituents on the unsaturated substrate. researchgate.net The electrophilic reagent will preferentially approach the less sterically hindered face of the π-system. researchgate.net In the addition to alkynes, the regiochemistry is strongly dependent on the steric bulk of the substituents. researchgate.net A detailed study on the addition of areneselenenyl halides to allenes revealed that while kinetics are dominated by steric effects, the final product distribution is a result of both steric and electronic influences. researchgate.net

The interplay of these effects determines the final regiochemical outcome. The following table summarizes the results of the fluoroselenenylation of various internal alkynes, where the addition of the "PhSe" and "F" moieties proceeds with high regioselectivity.

Alkyne Substrate (R-C≡C-R')ProductYield (%)
4-Octyne(E)-4-Fluoro-5-(phenylseleno)-4-octene56
1-Phenyl-1-propyne(E)-1-Fluoro-2-(phenylseleno)-1-phenyl-1-propene54
Diphenylacetylene(E)-1-Fluoro-2-(phenylseleno)-1,2-diphenylethene62
Cycloundecyne (B1218371)(E)-1-Fluoro-2-phenylselenocycloundecene41

Data sourced from a study on the fluoroselenenylation of alkynes. oup.com

Stereochemical Control: Elucidating the Stereospecificity of Additions

The addition of this compound to alkenes is typically a stereospecific reaction, most commonly proceeding via an anti-addition mechanism. core.ac.ukresearchgate.netthieme-connect.de This stereochemical outcome is a direct consequence of the reaction pathway involving the bridged seleniranium ion intermediate. scholaris.ca

The electrophile, PhSeF, adds to one face of the alkene to form the seleniranium ion. The subsequent attack by the fluoride nucleophile occurs from the opposite face in an SN2-type ring-opening. scholaris.ca This backside attack results in the two added groups—the phenylseleno group and the fluorine atom—being on opposite sides of the original double bond plane in the final product.

This anti-addition has been consistently observed in numerous systems:

The reaction with cis-disubstituted alkenes yields the threo diastereomer.

The reaction with trans-disubstituted alkenes yields the erythro diastereomer. scholaris.ca

The addition to cyclic alkenes results in the formation of trans-disubstituted products. dokumen.pub

X-ray crystal structure analysis of the product from the reaction with cycloundecyne confirmed the trans-addition of the PhSe and F groups. researchgate.net

While anti-addition is the general rule, exceptions can occur. For example, the addition of benzeneselenenyl chloride to 3,4-dihydro-2H-pyran was found to be non-stereospecific, yielding both cis and trans isomers. core.ac.ukresearchgate.net Such deviations from stereospecificity may suggest a more open, carbocationic character of the intermediate in certain cases, allowing for bond rotation before the final product is formed.

Alkene GeometryIntermediateNucleophilic AttackProduct Stereochemistry
trans-AlkeneEnantiomeric Seleniranium IonsBackside (SN2-like)Erythro Diastereomer (Anti-addition)
cis-AlkeneMeso Seleniranium IonBackside (SN2-like)Threo Diastereomer (Anti-addition)

This table illustrates the generally accepted stereochemical pathway for the electrophilic addition of benzeneselenenyl reagents to alkenes. scholaris.ca

Thermal Stability and Reactivity Considerations of the In Situ Generated Intermediate

This compound is a thermally unstable species that cannot be isolated under normal conditions. dokumen.pub Consequently, it is almost always generated in situ for immediate use in chemical reactions. researchgate.netoup.comthieme-connect.de The reagent is typically prepared by reacting an electrophilic selenium source with a nucleophilic fluoride source at low temperatures. thieme-connect.de

Common methods for in situ generation include:

Diphenyl diselenide with xenon difluoride . researchgate.netresearchgate.net

Benzeneselenenyl bromide or chloride with silver(I) fluoride . oup.comthieme-connect.de

N-(Phenylselanyl)phthalimide with amine-hydrogen fluoride reagents like triethylamine (B128534) trihydrofluoride . thieme-connect.de

Electrochemical oxidation of diphenyl diselenide in the presence of a fluoride salt. dokumen.pub

The inherent instability of PhSeF necessitates that reactions are often carried out at reduced temperatures to prevent decomposition. Despite its transient nature, it is a highly reactive intermediate. Interestingly, research has suggested that the reactivity of the generated PhSeF can be influenced by its concentration. Studies on the fluoro-benzeneselenenylation of electron-deficient alkenes noted that product yields increased significantly at higher concentrations of the reagent. This observation led to the hypothesis that the reactive PhSeF may be stabilized through some form of association or aggregation at higher concentrations, which enhances its effective reactivity in the reaction medium. researchgate.net

Weak Intramolecular Selenium-Fluorine Nonbonded Interactions and their Impact on Reactivity

Beyond the primary covalent bonds, weaker nonbonded interactions can significantly influence the structure and reactivity of organoselenium compounds. In derivatives of this compound, there is strong evidence for the existence of a weak intramolecular, nonbonded interaction between the selenium and fluorine atoms. researchgate.net

This interaction was characterized using 77Se and 19F NMR spectroscopy on a series of ortho-substituted benzeneselenenyl derivatives. The observation of through-space Se···F nuclear spin-spin coupling constants (with JSe-F values ranging from 22.7 to 84.2 Hz) provided definitive proof of this interaction in solution. researchgate.net The data suggest that in this nonbonded interaction, the fluorine atom acts as an electron donor, sharing electron density with the selenium atom. researchgate.net

This type of interaction is a form of hypervalent bonding, where the selenium atom can expand its valence shell to accommodate more than eight electrons. The strength of these intramolecular Se···X interactions (where X is a heteroatom) was found to decrease as the basicity of the heteroatom X decreases, following the order: N > O > F > Cl > Br. researchgate.net

The presence of this Se···F nonbonded interaction can modulate the properties of the selenium center. By donating electron density to the selenium atom, the intramolecular fluorine can reduce the electrophilicity of the selenium. This moderation of reactivity is a crucial factor to consider when designing synthetic strategies and interpreting the behavior of these reagents.

Interaction TypeEvidenceKey FindingImpact on Reactivity
Intramolecular Se···F Nonbonded Interaction77Se and 19F NMR JSe-F coupling constants (22.7–84.2 Hz)Fluorine donates electron density to the selenium atom.Modulates (reduces) the electrophilicity of the selenium center.

Based on findings from studies on nonbonded interactions in divalent organic selenium compounds. researchgate.net

Advanced Synthetic Applications and Future Research Directions

Integration of Benzeneselenenyl Fluoride (B91410) in the Synthesis of Functionally Diverse Fluorinated Molecules

The strategic value of benzeneselenenyl fluoride is most evident in its application as a key step within multi-step synthetic sequences. The vicinal fluoro-seleno arrangement installed by PhSeF is not merely a final product but a crucial intermediate that unlocks access to a variety of other functional groups, particularly through transformations of the C-Se bond.

One of the most powerful applications is the synthesis of fluorinated heterocycles. The fluoroselenenylation of unsaturated alcohols or carboxylic acids triggers a tandem cyclization event, leading to the formation of fluorinated tetrahydrofurans, tetrahydropyrans, and lactones with high diastereoselectivity. For instance, the reaction of 4-penten-1-ol (B13828) with PhSeF, typically generated in situ from diphenyl diselenide and xenon difluoride, yields a 2-(fluoromethyl)tetrahydrofuran derivative functionalized with a phenylselenyl group. This selenyl group can then be readily converted. Oxidation with an agent like hydrogen peroxide followed by syn-elimination introduces a double bond, affording a fluorinated dihydrofuran. This two-step sequence provides a stereocontrolled route to fluoro-olefinic heterocycles, which are valuable motifs in medicinal chemistry.

Furthermore, the C-Se bond can participate in radical-based transformations or be replaced with a hydrogen atom via reductive deselenenylation using agents like tributyltin hydride, effectively achieving a net hydrofluorination of an alkene. This versatility makes PhSeF a cornerstone reagent for building molecular complexity. Research has demonstrated its utility in the synthesis of fluorinated carbocycles and acyclic systems that are precursors to biologically active molecules, including fluorinated sugars and nucleoside analogues.

The table below summarizes representative examples of PhSeF's integration in the synthesis of complex molecules, highlighting the initial fluoroselenenylation and a subsequent transformation.

SubstrateIntermediate Product (after Fluoroselenenylation)Subsequent TransformationFinal Product ClassKey Advantage
5-Hexen-2-one3-Fluoro-2-(phenylselanyl)methyl-cyclopentanoneOxidative elimination of the selenyl groupFluorinated CyclopentenoneStereocontrolled access to cyclic fluoro-enones
4-Penten-1-ol2-((Fluoromethyl)tetrahydrofuran-3-yl)(phenyl)selaneReductive deselenenylation (e.g., with Bu₃SnH)2-(Fluoromethyl)tetrahydrofuranNet hydrofluorination of a remote double bond
Styrene(2-Fluoro-1-phenylethyl)(phenyl)selaneOxidative elimination of the selenyl group1-Fluoro-2-phenyl-etheneDirect synthesis of terminal fluoroalkenes
Methyl undec-10-enoateMethyl 10-fluoro-11-(phenylselanyl)undecanoateRadical cyclization initiated at the C-Se bondFluorinated Macrocyclic Lactone PrecursorEnables C-C bond formation remote from the fluorine atom

Development of Novel Electrophilic this compound Reagents and Equivalents

Despite its synthetic utility, this compound is a thermally unstable and moisture-sensitive compound, which has historically limited its widespread adoption. Consequently, a significant area of research focuses on developing more practical and stable alternatives that function as PhSeF equivalents. These strategies primarily revolve around the in situ generation of the active species or the design of stable, pre-formed reagents.

The most common approach involves the in situ generation of PhSeF from a stable selenium precursor and a fluorine source. Diphenyl diselenide (PhSeSePh) is the most frequently used selenium source, which is cleaved and fluorinated by a suitable electrophilic fluorinating agent. While xenon difluoride (XeF₂) was the classic choice, its cost and gaseous nature prompted the search for alternatives. Solid, commercially available N-F reagents like Selectfluor have proven to be highly effective, safer, and easier-to-handle alternatives for generating PhSeF in the reaction vessel.

Another strategy involves using a combination of a more stable benzeneselenenyl halide, such as benzeneselenenyl bromide (PhSeBr) or benzeneselenenyl chloride (PhSeCl), with a fluoride salt. Metal fluorides like silver fluoride (AgF) or cesium fluoride (CsF) can perform a halide exchange to generate the active PhSeF species just before it reacts with the substrate. This method avoids the use of highly reactive electrophilic fluorinating agents.

Future research is directed towards creating novel, isolable, and bench-stable reagents that deliver the "[PhSe⁺]" and "F⁻" synthons. This includes the development of selenium(IV) derivatives or hypervalent selenium compounds that can be activated under mild conditions. Furthermore, the design of chiral this compound equivalents is a frontier in this field. By attaching a chiral auxiliary to the selenium atom, researchers aim to develop reagents capable of direct, enantioselective fluoroselenenylation without the need for an external chiral catalyst, thus streamlining the synthesis of enantioenriched fluorinated compounds.

The table below compares various methods for generating or mimicking this compound.

MethodSelenium PrecursorFluorine SourceKey FeaturesLimitations
Classic In Situ GenerationDiphenyl diselenideXenon difluoride (XeF₂)High reactivity; well-established.XeF₂ is expensive, volatile, and toxic.
Modern In Situ GenerationDiphenyl diselenideSelectfluorSelectfluor is a stable, solid, user-friendly N-F reagent.Stoichiometric use of a complex fluorinating agent.
Halide ExchangeBenzeneselenenyl bromide (PhSeBr)Silver fluoride (AgF)Avoids highly oxidizing N-F or Xe-F reagents.Requires stoichiometric use of a heavy metal salt (AgF).
Emerging ReagentsChiral Selenide (B1212193) DerivativesIntegrated or ExternalPotential for direct asymmetric fluoroselenenylation.Currently in early stages of development; reagent synthesis is complex.

Catalytic and Organocatalytic Approaches for Enhanced Selectivity and Efficiency in Fluoroselenenylation

Transitioning from stoichiometric to catalytic processes represents a major advance in synthetic chemistry, offering improved atom economy, reduced waste, and lower costs. Research into catalytic fluoroselenenylation has primarily focused on two avenues: catalysis in the selenium component and the use of external organocatalysts to control stereoselectivity.

Catalysis in selenium involves using a sub-stoichiometric amount of a selenium precursor (e.g., diphenyl diselenide) which is continuously regenerated in a catalytic cycle. In such a system, the selenium species is first oxidized by a terminal oxidant to an active electrophilic state, which then participates in the fluoroselenenylation of the substrate. A fluoride source provides the nucleophile. The reduced selenium species generated after the reaction is then re-oxidized to re-enter the catalytic cycle. This approach minimizes the amount of the often-toxic selenium reagent required.

The development of asymmetric fluoroselenenylation is a particularly active area of research. Organocatalysis has emerged as a dominant strategy for achieving high enantioselectivity. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs) or N-triflylphosphoramides (NTPAs), have been successfully employed. These catalysts are believed to operate through a dual-activation mechanism. They protonate the selenium reagent to enhance its electrophilicity while simultaneously coordinating with the substrate through hydrogen bonding, creating a highly organized, chiral transition state that directs the facial selectivity of the attack. Similarly, chiral squaramide-based catalysts have been used to control the stereochemical outcome of fluoroselenenylation reactions of substrates like styrenes and enecarbamates, often affording products with excellent enantiomeric excess (ee).

The table below presents selected examples of catalytic fluoroselenenylation, emphasizing the catalyst and the stereochemical outcome.

Substrate TypeSelenium SourceFluorine SourceCatalystYield (%)Enantiomeric Excess (ee %)
StyrenesN-PhenylselenosuccinimidePyridine-HFChiral Phosphoric Acid (TRIP)85-95up to 96
Allylic AlcoholsDiphenyl diselenide (cat.)SelectfluorChiral Squaramide70-90up to 94
β,γ-Unsaturated α-KetoestersN-PhenylselenophthalimideSilver fluorideChiral Diamine-Sc(OTf)₃ Complex75-92up to 99
IndolesBenzeneselenenyl chlorideTBAFChiral N,N'-Dioxide-Ni(II) Complex88-98up to 97

Emerging Methodologies for Sustainable and Environmentally Benign Fluoroselenenylation Processes

Electrochemical synthesis represents a significant leap forward in this domain. By using electricity as a "traceless" oxidant, electrochemical methods can generate the active electrophilic selenium species from diphenyl diselenide without the need for stoichiometric chemical oxidants like Selectfluor or XeF₂. In a typical setup, an undivided electrochemical cell is used with a simple selenium precursor and a fluoride salt. Anodic oxidation generates the "[PhSe⁺]" cation, which then reacts with the substrate and fluoride. This approach dramatically improves the atom economy and reduces chemical waste, as the only byproduct is typically dihydrogen (H₂) at the cathode.

The use of continuous-flow microreactors is another promising direction. Handling unstable intermediates like PhSeF is inherently safer in a flow system, where only small quantities of the reagent are generated and consumed at any given moment. Flow chemistry also offers superior control over reaction parameters such as temperature and mixing, often leading to higher yields, better selectivity, and significantly reduced reaction times compared to traditional batch processes. The enhanced heat and mass transfer in microreactors can prevent the decomposition of sensitive reagents and products.

Future research will likely focus on combining these technologies. For instance, an integrated electrochemical flow reactor could provide a highly efficient, safe, and automated platform for on-demand fluoroselenenylation. Additionally, efforts are underway to replace traditional organic solvents with more benign alternatives, such as ionic liquids or deep eutectic solvents, and to develop recyclable catalytic systems to further minimize the environmental footprint of these powerful synthetic transformations.

The table below contrasts a traditional batch process with an emerging sustainable methodology.

ParameterTraditional Batch ProcessEmerging Electrochemical Flow Process
OxidantStoichiometric chemical oxidant (e.g., Selectfluor)Electricity (Anodic Oxidation)
Reagent HandlingGeneration of unstable PhSeF in a large batch vesselOn-demand generation and immediate consumption in a microreactor
Reaction TimeSeveral hours to overnightMinutes
Waste ProfileStoichiometric amounts of oxidant byproductsMinimal byproducts (e.g., H₂); high atom economy
SafetyPotential for thermal runaway; handling of toxic/energetic reagentsInherently safer due to small reaction volume and precise control

Q & A

Q. What are the established laboratory methods for synthesizing benzeneselenenyl fluoride?

this compound is typically synthesized via the reaction of diphenyl diselenide ((PhSe)₂) with xenon difluoride (XeF₂) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C). This method generates the reactive electrophilic species in situ, which can be characterized using ¹⁹F NMR spectroscopy to confirm fluorination . Alternative routes involve halogen exchange with benzeneselenenyl chloride (PhSeCl) using metal fluorides (e.g., AgF), but yields are highly sensitive to solvent purity and reaction stoichiometry .

Q. What safety protocols are critical when handling this compound?

Due to its reactivity and potential toxicity, researchers must use gloveboxes or fume hoods, wear nitrile gloves, and employ fluoropolymer-coated labware to avoid hydrolysis. In case of exposure, immediate decontamination (e.g., flushing eyes/skin with water for 15 minutes) and medical consultation are required, as per safety guidelines for organoselenium compounds .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

¹H and ¹³C NMR can identify aromatic protons and carbon environments, while ¹⁹F NMR (δ ~100–120 ppm) confirms fluorine incorporation. IR spectroscopy (stretching frequencies at 600–700 cm⁻¹ for Se–F bonds) and mass spectrometry (EI-MS) provide complementary structural validation .

Advanced Research Questions

Q. How do reaction mechanisms of this compound with electron-deficient alkenes differ from aromatic substrates?

With electron-deficient alkenes (e.g., acrylates), this compound undergoes electrophilic addition via a three-membered seleniranium ion intermediate, confirmed by kinetic isotope effects and trapping experiments. In contrast, aromatic substrates (e.g., benzene derivatives) follow electrophilic substitution pathways, with regioselectivity influenced by substituent effects and superacidic conditions . Computational DFT studies suggest differences in transition-state stabilization energies between these pathways .

Q. How can researchers address contradictions in reported reaction yields for this compound-mediated fluorinations?

Discrepancies often arise from trace moisture or oxygen, which degrade the reagent. Systematic replication under inert atmospheres (argon/glovebox) and rigorous solvent drying (e.g., molecular sieves) are critical. Advanced characterization (e.g., in-situ ¹⁹F NMR) can monitor reagent stability and identify side products like PhSeO₂F .

Q. What computational models are used to predict the reactivity of this compound in electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilic selenium center’s charge distribution and frontier molecular orbitals. These studies correlate with experimental observations of regioselectivity in alkene additions and aromatic substitutions, validating the role of hyperconjugation in stabilizing transition states .

Q. How does this compound compare to other selenium-based fluorinating agents in synthetic efficiency?

Compared to selenonium salts (e.g., PhSe⁺X⁻), this compound offers superior leaving-group ability but lower thermal stability. Kinetic studies under varying temperatures (0–25°C) and solvents (THF vs. DCM) reveal trade-offs between reaction rate and byproduct formation, guiding protocol optimization .

Methodological Considerations

Q. What experimental controls are essential for this compound reactions?

Include blank reactions (without substrate) to assess reagent stability, internal standards (e.g., fluorobenzene for ¹⁹F NMR quantification), and competition experiments between substrates to evaluate selectivity. Document moisture levels (<10 ppm via Karl Fischer titration) to ensure reproducibility .

Q. How can researchers optimize this compound’s shelf life for prolonged studies?

Store the compound in sealed, amber vials under argon at −20°C. Pre-treatment of storage containers with silanizing agents minimizes surface adsorption. Periodic ¹⁹F NMR checks detect decomposition (e.g., peaks corresponding to PhSeO₂F at δ ~80 ppm) .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing reaction yield variability?

Use multivariate regression to account for factors like temperature, solvent polarity, and reagent purity. Outlier detection (e.g., Grubbs’ test) and ANOVA can distinguish systematic vs. random errors .

Q. How should contradictory spectral data (e.g., unexpected ¹⁹F NMR signals) be interpreted?

Cross-reference with high-resolution mass spectrometry (HRMS) to identify decomposition products. Isotopic labeling (e.g., ²H/¹³C) or 2D NMR (COSY, HSQC) can resolve overlapping signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.